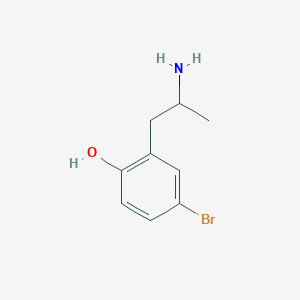

2-(2-Aminopropyl)-4-bromophenol

Description

Contextual Overview of the Phenethylamine (B48288) Scaffold in Chemical Biology

The phenethylamine scaffold is a fundamental structural motif in chemical biology and medicinal chemistry. nih.gov It consists of a phenyl ring connected to an amino group by a two-carbon sidechain. wikipedia.org This core structure is the backbone for numerous endogenous compounds that are vital for physiological function, including hormones and neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862). wikipedia.orgnih.gov The versatility of the phenethylamine structure allows for a wide range of substitutions on the phenyl ring, the sidechain, and the amino group, leading to a vast chemical space with diverse biological activities. wikipedia.org As a result, this scaffold is considered a "privileged structure" in drug discovery, forming the basis for drugs targeting the central nervous system, such as stimulants, hallucinogens, and antidepressants. wikipedia.orgnih.gov

Rationale for Investigating 2-(2-Aminopropyl)-4-bromophenol within Current Research Paradigms

The investigation of this compound is driven by the desire to understand how the combination of its specific structural features influences its chemical and biological behavior. This compound merges three key components: a phenol (B47542) group, a bromine atom at the para-position (position 4), and an aminopropyl group at the ortho-position (position 2). The aminopropyl side chain is structurally related to amphetamine, while the 4-bromophenol (B116583) core is a known building block in organic synthesis and has been identified in various metabolites. wikipedia.orgfishersci.comnih.gov

Research into this molecule could aim to explore the synergistic or antagonistic effects of these functional groups. For instance, the electron-withdrawing nature of the bromine atom could influence the electronic properties of the phenol and the phenethylamine backbone, potentially modulating its interaction with biological targets. The specific placement of the aminopropyl group ortho to the hydroxyl group allows for potential intramolecular hydrogen bonding, which could impact the compound's conformation and properties. By studying this molecule, researchers can gain insights into structure-activity relationships within the broader class of substituted phenethylamines.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminopropyl)-4-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-6(11)4-7-5-8(10)2-3-9(7)12/h2-3,5-6,12H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTONZBDSKNOAMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=CC(=C1)Br)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research and Applications

Known Biological Interactions and Research Findings

As of now, there is a lack of specific published research detailing the biological interactions and findings for 2-(2-Aminopropyl)-4-bromophenol. Its novelty means that it has not yet been extensively profiled in biological assays. Research on structurally similar compounds, however, can provide a basis for hypothesizing its potential activities. For instance, some sulfur-substituted phenethylamines have been investigated as selective inhibitors of monoamine oxidase A (MAO-A). acs.org The parent compound, tyramine, which is a phenolic phenethylamine (B48288), is known to be a trace amine with neuromodulatory effects. wikipedia.org The introduction of a bromine atom, a feature found in many marine natural products with biological activity, adds another layer of complexity that warrants investigation. mdpi.com

Potential as a Pharmacological Research Tool

Given its structure, this compound holds potential as a valuable tool for pharmacological research. Its similarity to endogenous trace amines and other psychoactive phenethylamines makes it a candidate for studying receptors and transporters within the central nervous system, such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) systems. nih.gov The bromine atom can serve as a heavy atom for X-ray crystallography studies, potentially aiding in the structural elucidation of ligand-receptor complexes. Furthermore, the phenol (B47542) group offers a site for further chemical modification, allowing for the creation of a library of related compounds to probe structure-activity relationships in a systematic manner. The compound could be used to investigate the functional role of halogenation in receptor binding and selectivity.

Mechanistic Investigations of Biological Interactions Pre Clinical Focus

Enzyme Modulation Studies

There is a notable absence of published research detailing the interaction of 2-(2-Aminopropyl)-4-bromophenol with various enzyme systems.

Interaction with Neurotransmitter-Metabolizing Enzymes

No studies were identified that investigated the potential of this compound to modulate the activity of neurotransmitter-metabolizing enzymes such as monoamine oxidases (MAO-A and MAO-B). Consequently, its inhibitory or activating effects on these critical enzymes remain unknown.

Inhibition/Activation of Other Relevant Enzyme Systems

Similarly, the scientific literature lacks any data on the effects of this compound on other significant enzyme systems. There are no available findings concerning its potential to inhibit or activate enzymes such as carbonic anhydrase, acetylcholinesterase, aldose reductase, protein tyrosine phosphatase, or α-glucosidase.

Receptor Binding Profiling (Non-Human Assays)

Comprehensive receptor binding profiling for this compound is not documented in the available scientific literature.

Ligand-Receptor Interactions with Monoamine Receptors

There are no published in vitro studies that characterize the binding affinity or functional activity of this compound at various monoamine receptors, including serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptor subtypes. Therefore, its potential role as a ligand for these receptors has not been established.

Studies on Transporter Systems

The interaction of this compound with key neurotransmitter transporter systems has not been reported. No data is available from non-human assays regarding its ability to bind to or inhibit the dopamine transporter (DAT), the serotonin transporter (SERT), or the norepinephrine (B1679862) transporter (NET).

Cellular Pathway Modulation in In Vitro Systems

Investigations into the effects of this compound on intracellular signaling pathways and other cellular functions in in vitro models are absent from the scientific record. There is no information on how this compound might modulate cellular pathways, affect gene expression, or influence other cellular processes.

Exploration of Intracellular Signaling Cascades

The precise intracellular signaling cascades modulated by this compound have not yet been fully elucidated in dedicated pre-clinical studies. However, based on its structural similarity to other substituted amphetamines, it is plausible that its mechanisms involve interactions with key signaling pathways that regulate neuronal function. Amphetamine and its derivatives are known to exert their effects not only through direct interaction with monoamine transporters but also by influencing intracellular signaling.

One critical pathway implicated in the action of amphetamines involves the trace amine-associated receptor 1 (TAAR1), an intracellular G-protein coupled receptor (GPCR). mdpi.com Activation of TAAR1 by amphetamines can lead to the stimulation of distinct G-protein-mediated signaling cascades. For instance, studies have shown that amphetamine can activate both Gαs and Gα13 subunits. mdpi.com The activation of Gαs leads to an increase in cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). mdpi.com In parallel, the engagement of Gα13 can stimulate the RhoA signaling pathway. mdpi.com These pathways are crucial for a variety of cellular processes, including the trafficking of dopamine and glutamate (B1630785) transporters. mdpi.com While direct evidence for this compound is lacking, its amphetamine core suggests it may also engage these or similar intracellular signaling networks.

Furthermore, the presence of a hydroxyl group on the phenyl ring, forming a phenol (B47542), introduces another layer of potential interactions. Phenolic compounds are known to participate in various cellular signaling events, although specific data for this bromo-amphetamine derivative is unavailable.

Investigations of Oxidative Stress Pathways

The role of this compound in oxidative stress pathways is an area of significant interest, primarily due to the known pro-oxidant and neurotoxic properties of related halogenated amphetamines. guidechem.com Amphetamine and its derivatives can contribute to oxidative stress through multiple mechanisms. A primary route is through the dysregulation of dopamine homeostasis. By inducing a massive release of dopamine into the synaptic cleft, these compounds can lead to the auto-oxidation of dopamine, a process that generates reactive oxygen species (ROS), including superoxide (B77818) radicals and hydrogen peroxide. orgsyn.org

Additionally, amphetamines can inhibit mitochondrial function, further exacerbating oxidative stress. orgsyn.org Some studies on amphetamine derivatives have indicated a decrease in the gene expression of key antioxidant enzymes such as Cu-Zn superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). orgsyn.org This reduction in the cellular antioxidant defense system renders neurons more susceptible to oxidative damage.

Pre-clinical studies on amphetamine have demonstrated that it can induce acute oxidative stress, characterized by lipid and protein peroxidation. nih.gov This effect can be mitigated by blocking certain receptor systems, such as the angiotensin AT1 receptor, suggesting a complex interplay between neurotransmitter systems and oxidative pathways. nih.gov

Table of Research Findings on Related Compounds:

| Compound/Class | Biological Effect | Implicated Pathway/Mechanism | Reference |

| Amphetamine | Activation of RhoA and PKA | TAAR1, Gα13, Gαs | mdpi.com |

| Amphetamine Derivatives | Increased oxidative stress markers | Decreased antioxidant enzyme expression (SOD, CAT, GPx) | orgsyn.org |

| Amphetamine | Induced lipid and protein peroxidation | AT1 receptor-mediated oxidative stress | nih.gov |

| 4-Bromoamphetamine | Neurotoxic, serotonin depletion | Monoamine releasing agent, MAO-A inhibitor | guidechem.com |

| Bromophenols (Marine) | Antioxidant activity | Scavenging of reactive oxygen species | mdpi.com |

Biological Activity Assessment in in Vitro and in Vivo Non Human Models

In Vitro Research Methodologies

The initial phase of characterizing a novel compound like 2-(2-Aminopropyl)-4-bromophenol involves a suite of in vitro assays. These laboratory-based tests are designed to determine the compound's interaction with specific biological targets at the cellular and molecular level, providing a foundational understanding of its potential pharmacological profile.

Cell-based assays are fundamental in determining the biological activity of a novel compound. youtube.com For a compound with the structural characteristics of this compound, which suggests potential interaction with monoamine systems, key assays would include receptor binding and enzyme inhibition studies. nih.gov

Receptor Binding Assays: These assays are crucial for determining if a compound binds to specific receptors and with what affinity. For a potential psychoactive compound, a panel of receptors would be tested, including but not limited to serotonin (B10506) (5-HT), dopamine (B1211576) (D), and adrenergic receptors. Radioligand binding assays are a common technique where the novel compound competes with a known radioactive ligand for binding to the receptor. The concentration of the novel compound that displaces 50% of the radioligand (the IC₅₀ value) is determined, and from this, the binding affinity (Ki) can be calculated. For instance, in a hypothetical scenario, the binding affinity of this compound for various receptors could be determined using membranes from cells engineered to express these receptors. acs.org

Enzyme and Transporter Inhibition Assays: Given its aminopropyl structure, it is plausible that this compound could interact with monoamine transporters such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine (B1679862) transporter (NET). nih.gov Inhibition of these transporters is a common mechanism of action for many psychoactive substances. nih.gov Assays using human embryonic kidney (HEK) cells that express these transporters can measure the ability of the compound to inhibit the reuptake of their respective neurotransmitters (e.g., [³H]serotonin, [³H]dopamine). nih.gov The potency of inhibition is typically reported as an IC₅₀ value. umcutrecht.nl

A hypothetical data table summarizing the results from such in vitro assays for this compound is presented below.

| Target | Assay Type | Hypothetical IC₅₀ (nM) | Hypothetical Kᵢ (nM) |

| SERT | [³H]Serotonin Uptake Inhibition | 150 | N/A |

| DAT | [³H]Dopamine Uptake Inhibition | 800 | N/A |

| NET | [³H]Norepinephrine Uptake Inhibition | 450 | N/A |

| 5-HT₂A Receptor | Radioligand Binding | N/A | 250 |

| D₂ Receptor | Radioligand Binding | N/A | >10,000 |

This table presents hypothetical data for illustrative purposes.

High-throughput screening (HTS) is a powerful methodology for rapidly evaluating large numbers of chemical compounds, or "analogs," of a lead compound like this compound. fda.gov The goal of HTS in this context would be to explore the structure-activity relationships (SAR) of the aminopropyl-bromophenol scaffold. By systematically modifying the structure of the parent compound and screening these analogs, researchers can identify which chemical features are critical for biological activity.

The HTS process involves miniaturized, automated assays to test the effects of thousands of compounds on a specific biological target. acs.org For example, a fluorescence-based assay that measures monoamine transporter inhibition could be adapted for a high-throughput format. umcutrecht.nl Libraries of compounds structurally related to this compound would be screened to identify "hits"—compounds that show significant activity. These hits would then undergo further characterization to confirm their activity and determine their potency and selectivity. This approach allows for the efficient identification of analogs with potentially improved or more desirable pharmacological profiles. acs.org

In Vivo Studies in Animal Models (Non-Human)

Following in vitro characterization, promising compounds are typically advanced to in vivo studies in non-human animal models to understand their effects in a whole, living organism. nih.gov These studies are essential for assessing the compound's pharmacological activity and its impact on physiological and behavioral processes.

Rodent models, such as mice and rats, are commonly used to assess the pharmacological effects of novel compounds. For a potential psychoactive substance like this compound, a battery of behavioral and physiological tests would be employed.

Behavioral Studies: These studies can provide insights into the compound's potential effects on mood, cognition, and motor function. Common behavioral tests include:

Open Field Test: To assess locomotor activity and exploratory behavior.

Forced Swim Test or Tail Suspension Test: To evaluate potential antidepressant-like effects. acs.org

Head-Twitch Response (in mice): Often used as a behavioral proxy for hallucinogenic potential, typically mediated by 5-HT₂A receptor activation.

Physiological Responses: In addition to behavioral changes, physiological parameters would be monitored. This could include measurements of heart rate, blood pressure, and body temperature, as these can be affected by compounds that interact with the monoamine system.

A hypothetical data table summarizing potential findings from rodent behavioral studies is presented below.

| Behavioral Assay | Animal Model | Hypothetical Outcome for this compound |

| Open Field Test | Mouse | Increased locomotor activity at lower doses, stereotyped behavior at higher doses |

| Forced Swim Test | Rat | Decreased immobility time |

| Head-Twitch Response | Mouse | Increase in head-twitch frequency |

This table presents hypothetical data for illustrative purposes.

To further elucidate the mechanism of action of this compound, biomarker analysis in animal tissues would be conducted following in vivo studies. mdpi.com This involves collecting tissue samples, particularly from the brain, to measure changes in neurochemicals and proteins.

Neurotransmitter Levels: Techniques such as microdialysis coupled with high-performance liquid chromatography (HPLC) or mass spectrometry can be used to measure the extracellular levels of neurotransmitters like serotonin, dopamine, and norepinephrine in specific brain regions of awake, freely moving animals. This would provide direct evidence of the compound's effect on neurotransmitter release and reuptake.

Gene and Protein Expression: Changes in the expression of specific genes and proteins in response to compound administration can provide insights into the downstream signaling pathways affected. For example, the expression of proteins like c-Fos, an immediate early gene, is often used as a marker of neuronal activation. Advanced biomarkers of hepatotoxicity, such as glutamate (B1630785) dehydrogenase (GLDH) and high mobility group box 1 (HMGB1), might also be assessed in liver tissue to understand potential off-target effects. nih.gov

A hypothetical data table illustrating potential biomarker changes is shown below.

| Biomarker | Tissue | Analytical Method | Hypothetical Change |

| Extracellular Serotonin | Prefrontal Cortex | Microdialysis/HPLC | Increased |

| c-Fos Expression | Striatum | Immunohistochemistry | Increased |

| HMGB1 | Liver | ELISA | No significant change |

This table presents hypothetical data for illustrative purposes.

Comparative Analysis with Established Chemical Probes

A crucial step in the evaluation of a novel compound is the comparative analysis of its pharmacological profile with that of established chemical probes or clinically used drugs with known mechanisms of action. nih.gov For this compound, its in vitro and in vivo data would be compared to compounds with similar structural motifs (e.g., other phenethylamines or amphetamines) or compounds that target the same biological systems (e.g., selective serotonin reuptake inhibitors, dopamine releasing agents). acs.org

This comparative analysis helps to:

Contextualize Potency and Selectivity: By comparing the IC₅₀ and Kᵢ values, researchers can determine if the novel compound is more or less potent and selective than existing compounds.

Predict Potential Effects: Similarities in pharmacological profiles can suggest that the novel compound may have similar behavioral and physiological effects in humans.

Identify Novelty: Significant differences in the pharmacological profile can highlight a unique mechanism of action, potentially representing a new class of pharmacological tools or therapeutic agents.

This comprehensive, multi-faceted approach, moving from in vitro molecular interactions to in vivo behavioral and physiological outcomes, is essential for building a complete pharmacological profile of a novel chemical entity like this compound.

Computational Chemistry and Cheminformatics for Research Elucidation

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule, or ligand, to the binding site of a protein.

In the context of 2-(2-Aminopropyl)-4-bromophenol, molecular docking simulations can be employed to understand how it interacts with potential biological targets. For instance, studies on similar phenolic compounds have utilized docking to investigate their interactions with protein active sites. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. mdpi.comresearchgate.net The insights gained from such studies can help in elucidating the mechanism of action and can guide the development of more potent compounds. For example, docking studies on other small molecules have successfully identified critical amino acid residues involved in binding, which can be further validated through experimental methods. nih.gov

The process involves preparing the 3D structure of both the ligand (this compound) and the target protein. The ligand's structure can be generated and optimized using computational chemistry software. The protein's structure is often obtained from databases like the Protein Data Bank (PDB). The docking software then explores various possible binding poses of the ligand in the protein's active site and scores them based on a scoring function that estimates the binding affinity.

| Parameter | Description | Example Value/Method |

| Ligand Preparation | Generation of 3D coordinates and charge assignment. | PRODRG server, Avogadro software |

| Protein Preparation | Removal of water molecules, addition of hydrogen atoms. | PDB ID of target, UCSF Chimera |

| Docking Software | Program used to perform the docking simulation. | AutoDock, GOLD, Glide |

| Search Algorithm | Method used to explore the conformational space. | Lamarckian Genetic Algorithm |

| Scoring Function | Estimates the binding free energy of the poses. | AutoDock scoring function, GoldScore |

| Binding Energy | Predicted affinity of the ligand for the target. | Reported in kcal/mol |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by finding a statistical relationship between calculated molecular descriptors and experimentally determined activity.

For this compound and its analogues, QSAR studies can be invaluable for predicting their biological activities. science.gov The first step in a QSAR study is to generate a dataset of compounds with known activities. Then, a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological descriptors. nih.gov

Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a model that correlates the descriptors with the activity. frontiersin.org A robust QSAR model can be used to predict the activity of new, untested compounds, thereby prioritizing which analogues to synthesize and test. frontiersin.org This approach saves time and resources in the drug discovery process. nih.gov

| Component | Description | Example |

| Dataset | A collection of compounds with measured biological activity. | A series of 4-substituted analogues of 2-(2-aminopropyl)phenol. |

| Molecular Descriptors | Numerical values that characterize the properties of a molecule. | LogP (lipophilicity), Molecular Weight, Dipole Moment. science.gov |

| Statistical Method | Algorithm used to create the mathematical model. | Multiple Linear Regression, Random Forest. frontiersin.org |

| Model Validation | Process to assess the predictive power of the QSAR model. | Cross-validation, external test set prediction. |

| Predicted Activity | The estimated biological activity of a new compound. | pIC50, Ki (nM). |

Molecular Dynamics Simulations to Understand Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations simulate the movement of atoms and molecules over time, providing insights into the flexibility of the protein and the ligand, and the stability of their complex.

For the this compound-protein complex predicted by docking, MD simulations can be performed to assess the stability of the binding pose. rsc.org These simulations can reveal how the ligand and protein adapt to each other upon binding and can identify key interactions that are maintained over time. This information is crucial for confirming the binding mode predicted by docking and for understanding the energetic contributions of different interactions.

MD simulations can also be used to calculate the binding free energy of the ligand to the protein, which can provide a more accurate estimate of binding affinity than docking scores alone. These simulations are computationally intensive but provide a wealth of information about the dynamic nature of molecular recognition. frontiersin.org

Predictive Modeling for Novel Analog Design

The insights gained from molecular docking, QSAR, and MD simulations can be integrated into a predictive modeling workflow for the design of novel analogs of this compound with improved properties.

By understanding the key structural features required for binding and activity, new molecules can be designed in silico. For example, if a particular substituent is shown to be important for activity in a QSAR model, new analogs can be designed with similar or enhanced features. mdpi.com These newly designed compounds can then be virtually screened using the established docking and QSAR models to predict their binding affinity and activity before they are synthesized. This iterative process of design, prediction, and refinement can significantly accelerate the discovery of new compounds with desired biological profiles.

Advanced Analytical Methodologies for Research Sample Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of compounds like 2-(2-Aminopropyl)-4-bromophenol. These techniques probe the interactions of molecules with electromagnetic radiation to reveal details about atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: In a ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the protons of the aminopropyl side chain (methine, methylene, and methyl groups), and the protons of the amine (NH₂) and hydroxyl (OH) groups. The splitting patterns (multiplicity) and coupling constants (J-values) would reveal the connectivity between adjacent protons. For instance, the aromatic protons would show a specific splitting pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring.

¹³C NMR: The ¹³C NMR spectrum would show a unique signal for each carbon atom in a distinct chemical environment. This includes signals for the six carbons of the brominated phenol (B47542) ring and the three carbons of the aminopropyl side chain. The chemical shifts would confirm the presence of sp²-hybridized aromatic carbons and sp³-hybridized aliphatic carbons.

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₉H₁₂BrNO). The fragmentation pattern observed in the mass spectrum would offer further structural clues, corresponding to the loss of specific fragments from the parent molecule, such as the propyl group or bromine atom.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

O-H stretching of the phenolic hydroxyl group.

N-H stretching of the primary amine.

C-H stretching for both aromatic and aliphatic C-H bonds.

C=C stretching within the aromatic ring.

C-O and C-N stretching.

C-Br stretching at lower frequencies.

| Spectroscopic Data (Hypothetical) | Expected Observations for this compound |

| ¹H NMR | Signals for aromatic protons, CH, CH₂, CH₃, NH₂, and OH groups with characteristic chemical shifts and coupling constants. |

| ¹³C NMR | Signals corresponding to the 9 distinct carbon environments in the molecule. |

| Mass Spectrometry (HRMS) | Molecular ion peak corresponding to the exact mass of C₉H₁₂BrNO. |

| IR Spectroscopy | Characteristic absorption bands for OH, NH₂, aromatic and aliphatic CH, C=C, C-O, C-N, and C-Br functional groups. |

Chromatographic Methods for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for purity assessment. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system.

Method: A reversed-phase column (e.g., C18) is typically used, with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape for the amine) and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Analysis: The compound would elute at a specific retention time. The purity is determined by the area percentage of the main peak in the chromatogram. The presence of other peaks would indicate impurities. HPLC methods are crucial for ensuring a sample meets the high purity standards required for research applications.

Gas Chromatography (GC): GC can also be used for purity analysis, particularly if the compound is thermally stable and sufficiently volatile. The compound may require derivatization (e.g., silylation of the phenol and amine groups) to increase its volatility and improve chromatographic performance. The sample is vaporized and separated on a capillary column. Purity is assessed by the relative area of the peak corresponding to the derivatized compound.

| Chromatographic Method | Application for this compound | Key Parameters |

| HPLC | Purity assessment and quantification. | Column (e.g., C18), Mobile Phase (e.g., Acetonitrile/Water with modifier), UV Detection. |

| GC | Purity assessment (may require derivatization). | Column (e.g., DB-5), Temperature Program, Flame Ionization Detector (FID) or Mass Spectrometer (MS). |

Crystallography for Solid-State Structure Determination

X-ray Crystallography: When a compound can be grown as a single crystal of sufficient quality, X-ray crystallography provides the definitive, unambiguous determination of its three-dimensional structure in the solid state. This technique would confirm the atomic connectivity, bond lengths, bond angles, and stereochemistry of this compound. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amine and hydroxyl groups, and how the molecules pack together to form the crystal lattice. This level of structural detail is the gold standard for chemical characterization.

Emerging Research Directions and Future Perspectives

Development of Novel Chemical Tools for Neurobiological Research

The development of novel chemical tools is crucial for dissecting complex biological processes in the central nervous system (CNS). nih.govnih.gov The structure of 2-(2-Aminopropyl)-4-bromophenol is reminiscent of moieties found in known neuroactive compounds, suggesting its potential as a starting point for creating sophisticated research tools. nih.gov

Future efforts may involve modifying the compound to create selective agonists or antagonists for specific neurotransmitter receptors. Much of what is understood about neurochemistry has been elucidated through the study of psychoactive natural products and their synthetic derivatives, which serve as probes to investigate biological mechanisms. nih.gov By synthesizing derivatives of this compound, researchers could develop tools to study receptor function with high precision. nih.gov For instance, strategic modifications could lead to compounds that help in understanding the roles of specific receptor subtypes in neurological disorders. The invention of new chemical tools can unlock previously inaccessible areas of research, accelerating the development of new therapeutic agents. osu.edu

Exploration of Bioisosteric Replacements in the Chemical Scaffold

Bioisosteric replacement is a key strategy in medicinal chemistry used to modify a compound's properties, such as potency, selectivity, and metabolic stability, by substituting one atom or group with another that has similar physicochemical characteristics. cambridgemedchemconsulting.comnih.gov The scaffold of this compound offers several positions where bioisosteric replacements could be explored to fine-tune its biological activity. nih.govnih.gov

Key potential modifications include:

Halogen Substitution: The bromine atom at the 4-position could be replaced with other halogens (e.g., chlorine, fluorine) or pseudo-halogens (e.g., trifluoromethyl, cyano group). These changes can alter the compound's lipophilicity, electronic properties, and interaction with target proteins. cambridgemedchemconsulting.com

Phenolic Hydroxyl Group: The hydroxyl group could be converted to a methoxy (B1213986) ether or other bioisosteres to investigate the importance of the hydrogen-bonding donor capability for biological activity and to potentially alter its metabolic profile.

Aminopropyl Side Chain: The primary amino group could be modified to a secondary or tertiary amine, or its length and branching could be altered. Such changes can significantly impact a compound's affinity for its biological target and its pharmacokinetic properties. nih.gov

Table 1: Potential Bioisosteric Replacements for this compound

| Original Group | Position | Potential Bioisosteric Replacement | Predicted Impact |

|---|---|---|---|

| -Br (Bromo) | 4-position | -Cl, -F, -CF3, -CN | Modulation of lipophilicity, electronic character, and metabolic stability. |

| -OH (Hydroxyl) | 1-position | -OCH3, -NH2, -SH | Alteration of hydrogen bonding capacity and acidity (pKa). |

| -NH2 (Amino) | Side Chain | -NHCH3, -N(CH3)2, -OH | Changes in basicity, polarity, and receptor interaction. |

Potential for Prodrug Strategies in Research Applications

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. actamedicamarisiensis.robaranlab.org This strategy is often employed to overcome issues like poor solubility or low bioavailability. nih.govnih.gov The functional groups on this compound—the phenolic hydroxyl and the primary amine—are ideal handles for prodrug derivatization. nih.gov

Potential prodrug strategies include:

Ester and Carbonate Prodrugs: The phenolic hydroxyl group can be esterified with various acids or converted into a carbonate. These linkages are often designed to be cleaved by esterase enzymes present in the body, releasing the active phenol (B47542).

Carbamate (B1207046) Prodrugs: The primary amino group can be converted into a carbamate. This modification masks the basicity of the amine, which can improve membrane permeability. The carbamate can be designed for enzymatic or chemical cleavage to regenerate the active amine. nih.gov

Phosphate (B84403) Prodrugs: Attaching a phosphate group to the phenolic hydroxyl can dramatically increase water solubility, making a compound suitable for parenteral administration. Endogenous phosphatases can then cleave the phosphate to release the active drug.

These strategies could be invaluable in research settings to ensure effective delivery of the compound to its target site, such as the brain, by transiently increasing its lipophilicity to cross the blood-brain barrier. nih.gov

Integration with Omics Technologies for Comprehensive Biological Understanding

To fully understand the biological effects and mechanism of action of this compound and its derivatives, modern "omics" technologies can be employed. These approaches provide a global view of cellular changes in response to a compound.

Proteomics: Quantitative proteomic techniques can identify the specific protein targets of a compound. nih.gov By using an activity-based protein profiling (ABPP) version of the compound, researchers can capture and identify its binding partners within the proteome, offering direct insight into its mechanism of action. nih.gov

Metabolomics: Studying the changes in the cellular metabolome after treatment with the compound can reveal its effects on metabolic pathways. This can help identify off-target effects and provide a broader understanding of the compound's physiological impact.

Transcriptomics: Analyzing changes in gene expression (mRNA levels) can show which cellular signaling pathways are modulated by the compound. This is particularly relevant for compounds that may act on transcription factors or other nuclear proteins.

These comprehensive datasets can help build a detailed picture of the compound's pharmacology and guide the design of next-generation molecules with improved properties. nih.gov

Design of Targeted Probes for Specific Biological Systems

Building on the core scaffold of this compound, researchers can design and synthesize targeted probes for various applications in chemical biology. nih.govchemrxiv.org These probes are essential for visualizing and studying biological processes in real-time. nih.gov

Types of probes that could be developed:

Fluorescent Probes: By attaching a fluorescent dye (fluorophore) to the molecule, researchers can create a probe to visualize the localization of its target within cells or tissues using advanced microscopy techniques. nih.gov

Photoaffinity Probes: Incorporating a photo-reactive group (like a diazirine) and a reporter tag (like an alkyne for click chemistry) would create a photoaffinity probe. chemrxiv.org Upon UV irradiation, this probe would covalently bind to its target protein, allowing for its subsequent identification and characterization. nih.gov

Activity-Based Probes (ABPs): If the compound is an enzyme inhibitor, it could be converted into an ABP by adding a reactive "warhead" that forms a covalent bond with a specific amino acid in the enzyme's active site. rsc.org This allows for the specific labeling and profiling of enzyme activity in complex biological samples.

The development of such probes from the this compound scaffold would provide powerful tools for studying its biological targets with high specificity and resolution. nih.goveubopen.org

Q & A

Q. What are the optimal synthetic routes for 2-(2-Aminopropyl)-4-bromophenol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example:

- Step 1 : Bromination of phenol derivatives using bromine or (N-bromosuccinimide) under controlled pH (e.g., acetic acid) to introduce the bromine atom at the para position.

- Step 2 : Introduction of the aminopropyl group via Mannich reaction, using formaldehyde and ammonium chloride in ethanol/water solvent at 50–70°C.

- Optimization : Adjusting reaction time (6–12 hours) and stoichiometric ratios (e.g., 1:1.2 molar ratio of phenol to amine precursor) improves yield (60–85%) . Purity can be enhanced via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization in ethanol .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- (DMSO-): Peaks at δ 6.8–7.2 (aromatic protons), δ 3.1–3.4 (aminopropyl CH), and δ 1.8–2.1 (aminopropyl CH).

- LC-MS : Molecular ion peak at 244.1 (M+H) and fragmentation patterns consistent with bromine isotopic signatures.

- FT-IR : Bands at 3300–3400 cm (N-H stretch) and 1250 cm (C-Br stretch).

Cross-validate with elemental analysis (C: ~47%, H: ~5.3%, N: ~5.7%) .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the bromophenol moiety.

- Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis of the aminopropyl group.

- pH Stability : Avoid extremes (pH < 3 or > 9) to prevent protonation/deprotonation of the phenolic hydroxyl group, which alters reactivity .

Advanced Research Questions

Q. How does the bromine substituent influence the electronic and steric properties of this compound in ligand design?

- Methodological Answer :

- Electronic Effects : Bromine’s electron-withdrawing nature increases the acidity of the phenolic –OH (pKa ~8.5), enhancing metal coordination in Schiff base complexes.

- Steric Effects : The para-bromine minimizes steric hindrance compared to ortho-substituted analogs, facilitating binding to transition metals (e.g., Zn, Cd) in tetradentate ligands.

- Experimental Validation : Compare UV-Vis spectra (λ shifts) and cyclic voltammetry (redox potential changes) with non-brominated analogs .

Q. How can researchers resolve contradictory data in bioactivity studies of this compound derivatives?

- Methodological Answer :

- Dose-Response Analysis : Perform IC assays across a wider concentration range (0.1–100 µM) to identify non-linear effects.

- Metabolite Interference : Use LC-MS/MS to detect metabolites (e.g., debrominated or oxidized species) that may confound results.

- Cell Line Variability : Test cytotoxicity in multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols (MTT assay, 48-hour exposure) .

Q. What advanced computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model transition states and activation energies for bromine substitution.

- Molecular Dynamics : Simulate solvation effects (e.g., DMSO vs. water) on reaction pathways using GROMACS.

- Validation : Compare computed shifts (<2 ppm error) and reaction yields (±5%) with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.